Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-
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Overview
Description
Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-: is a heterocyclic aromatic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its complex structure, which includes a nitrophenyl group and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.
Van Leusen Reaction: This involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide).
Industrial Production Methods: Industrial production often employs flow synthesis techniques, which allow for the rapid and efficient production of oxazoles. For example, the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® and subsequent oxidation with manganese dioxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazoles can undergo oxidation reactions, often using reagents like manganese dioxide.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially with electron-donating groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Formation of oxazolium salts.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Various substituted oxazoles depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as intermediates in the synthesis of new chemical entities .
- Employed in the development of ligands for catalysis .
Biology and Medicine:
- Exhibits antimicrobial, anticancer, and anti-inflammatory properties .
- Used in the development of drugs targeting specific enzymes and receptors .
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the synthesis of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl- involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,3-Oxazole: A simpler oxazole derivative with similar aromatic properties.
Isoxazole: Contains a nitrogen and oxygen atom in a five-membered ring but with different positioning.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness: Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and material science .
Properties
CAS No. |
61125-43-7 |
---|---|
Molecular Formula |
C23H16N2O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C23H16N2O3/c26-25(27)21-14-10-18(11-15-21)7-6-17-8-12-20(13-9-17)23-24-16-22(28-23)19-4-2-1-3-5-19/h1-16H |
InChI Key |
QEPVSYKEDYNJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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